molecular formula C9H18NNaS2 B1613032 Sodium octyldithiocarbamate CAS No. 22889-65-2

Sodium octyldithiocarbamate

Cat. No.: B1613032
CAS No.: 22889-65-2
M. Wt: 227.4 g/mol
InChI Key: QXZYTWXGHQLQRM-UHFFFAOYSA-M
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Description

Sodium octyldithiocarbamate is a type of dithiocarbamate . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in the fields of accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .


Synthesis Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS 2, and alkyl halides without using a catalyst under solvent-free conditions .


Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The reaction is a highly atom-economic process for production of S -alkyl thiocarbamates .

Scientific Research Applications

1. Co-precipitative Pre-concentration in Water Analysis

Sodium diethyldithiocarbamate has been utilized as a co-precipitative agent for the pre-concentration of various elements like Se, Cu, Pb, Zn, Fe, Co, Ni, Mn, Cr, and Cd in river and wastewater. This process enhances the detection of these elements through ICP-AES determination, with an enrichment factor of 40 and recovery of elements more than 98% (Atanassova, Stefanova, & Russeva, 1998).

2. Water Treatment in Copper Electroplating

In a study related to copper-electroplating wastewater treatment, sodium diethyldithiocarbamate (DDTC) was used as a trapping agent. The research demonstrated that DDTC could effectively precipitate Cu2+ cation from the wastewater, with a removal efficiency higher than 99.6% under certain conditions (Li et al., 2000).

3. Corrosion Inhibition

Sodium diethyldithiocarbamate has shown potential as an effective corrosion inhibitor. For instance, it was used to inhibit the corrosion of AA2024-T3 aluminum alloy in NaCl solution. The formation of a thin organic film on the alloy surface in the presence of DDTC was identified as the main mechanism preventing pitting corrosion (Mohammadi et al., 2020).

4. Analytical Applications in Electrochemistry

Sodium diethyldithiocarbamate's electrochemical behavior has been studied for its potential in analytical applications. A method was developed to determine trace amounts of the reagent by preparatory electrolysis, which could be used for indirect determination of metal ions interacting with the reagent (Brainina & Krapivkina, 1969).

5. Nanocrystal Surface Modification

The compound was used to exchange oleate ligands on PbSe/CdSe core/shell nanocrystals, enabling the removal of insulating ligands by gentle heating. This ligand removal process, utilizing octyldithiocarbamate, allows for the preparation of densely packed films of quantum-confined nanocrystals, significantly increasing conductivity (Wills et al., 2010).

Mechanism of Action

The mechanism of action associated with the pesticidal activity of the dithiocarbamates is the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .

Safety and Hazards

Sodium diethyldithiocarbamate is harmful if swallowed, causes skin irritation, and causes serious eye damage . Precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Future Directions

Dithiocarbamates have been used in various fields and their applications continue to expand . For instance, the incorporation of additives to modulate the properties of metal halide perovskite thin films has become a successful approach in improving the power conversion efficiency of perovskite-based solar cells .

Properties

IUPAC Name

sodium;N-octylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2.Na/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H2,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYTWXGHQLQRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22889-65-2
Record name Sodium octyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium octyldithiocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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